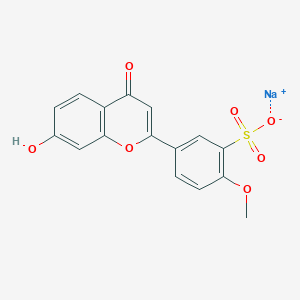

Sodium;5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate

Description

Sodium 5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate is a sulfonated derivative of formononetin, an isoflavone with a chromen-4-one core . The compound features a 7-hydroxy-4-oxochromen-2-yl moiety linked to a 2-methoxybenzenesulfonate group, enhancing its solubility and coordination capabilities. Synthesized via a Mannich reaction involving formaldehyde, sodium 5-(7-hydroxy-4-oxo-4H-chromen-3-yl)-2-methoxybenzenesulfonate, and piperidine-4-carboxylic acid, it forms stable metal complexes, particularly with sodium ions, as evidenced by its crystallographic structure containing coordinated water molecules . Pharmacologically, sulfonate and carboxyl modifications on formononetin derivatives are associated with antitumor activity, likely due to enhanced metal ion coordination and improved bioavailability .

Properties

Molecular Formula |

C16H11NaO7S |

|---|---|

Molecular Weight |

370.3 g/mol |

IUPAC Name |

sodium;5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate |

InChI |

InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-16(13)24(19,20)21)14-8-12(18)11-4-3-10(17)7-15(11)23-14;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

KJCWOJJRYNYNFP-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sul-F can be synthesized through several methods, depending on the desired purity and application. One common method involves the direct synthesis from thiols and amines through oxidative coupling . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly.

Industrial Production Methods

In industrial settings, Sul-F is often produced using large-scale oxidative coupling processes. These processes typically involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the production of high-purity Sul-F suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Sul-F undergoes several types of chemical reactions, including:

Oxidation: Sul-F can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

Substitution: Sul-F can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with Sul-F include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from reactions involving Sul-F include sulfoxides, sulfones, and various substituted sulfur compounds. These products are valuable in different industrial and research applications .

Scientific Research Applications

Sul-F has a wide range of applications in scientific research, including:

Chemistry: Sul-F is used as a building block for synthesizing other sulfur-containing compounds.

Industry: Sul-F is used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Sul-F involves its ability to interact with various molecular targets and pathways. In biological systems, Sul-F can inhibit specific enzymes or interact with cellular components, leading to its observed effects. For example, Sul-F derivatives can inhibit bacterial enzymes, making them effective antibacterial agents .

Comparison with Similar Compounds

Sodium 5-(7-Hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate

- Core Structure : Chromen-4-one (isoflavone backbone) with a 7-hydroxy group and a sulfonate substituent.

- Key Functional Groups :

- 7-Hydroxy-4-oxochromen-2-yl (electron-rich aromatic system).

- 2-Methoxybenzenesulfonate (polar, water-solubilizing group).

- Coordination Sites : Sulfonate and hydroxyl groups enable metal ion binding, stabilizing its crystalline structure .

Similar Compounds

Sodium (E)-5-((2-Acetylhydrazono)methyl)-2-methoxybenzenesulfonate () Core Structure: Lacks chromenone; features a hydrazone group (-NH-N=C-). Key Functional Groups:

- Acetylhydrazone (pH-sensitive imine bond).

- 2-Methoxybenzenesulfonate.

Sodium 2-Oxo-2-phenylethanesulfonate ()

- Core Structure : Simple aliphatic sulfonate with a phenyl-ketone group.

- Key Functional Groups :

5-Methoxy-2-[[(Z)-1-oxo-9-octadecenyl]amino]benzenesulfonic Acid Sodium Salt () Core Structure: Long aliphatic chain (C18) attached via an amide linkage. Key Functional Groups:

- Oleyl group (hydrophobic tail).

- Methoxybenzenesulfonate.

Pharmacological Activity

- Target Compound : Demonstrates antitumor activity attributed to sulfonate-carboxyl coordination with metal ions (e.g., Zn²⁺, Na⁺), enhancing cellular uptake and DNA interaction .

- Sodium (E)-5-((2-Acetylhydrazono)methyl)-2-methoxybenzenesulfonate: No reported antitumor activity; primarily studied for dynamic covalent chemistry applications .

- 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic Acid (): Structural similarity (70%) but lacks chromenone, reducing bioactivity relevance .

Physicochemical Properties

Biological Activity

Sodium;5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate is a chemical compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H10O7S

- Molecular Weight : 350.30 g/mol

- CAS Number : 46200581

The biological activity of Sodium;5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate involves several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. This is crucial for protecting against cellular damage and inflammation.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes, potentially impacting metabolic pathways related to drug metabolism and detoxification.

- Cell Signaling Modulation : The compound may influence various signaling pathways, including those involved in apoptosis and cell proliferation.

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of Sodium;5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated a reduction in reactive oxygen species (ROS) levels in vitro. |

| Study 2 | Enzyme Inhibition | Inhibited Aldose Reductase activity by 45%, suggesting potential for diabetic complications management. |

| Study 3 | Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines with minimal effects on normal cells. |

Case Studies

- Case Study on Antioxidant Effects : A study conducted on human endothelial cells revealed that treatment with Sodium;5-(7-hydroxy-4-oxochromen-2-yl)-2-methoxybenzenesulfonate significantly reduced markers of oxidative stress, indicating its potential use in cardiovascular diseases.

- Clinical Implications in Diabetes : Research involving diabetic rat models showed that the compound effectively lowered blood glucose levels and improved lipid profiles, highlighting its role as a therapeutic agent in managing diabetes-related complications.

- Cancer Research : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.